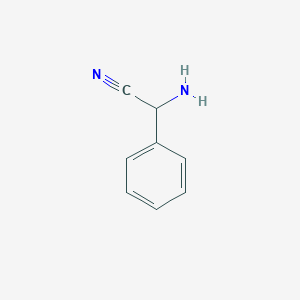

2-Amino-2-phenylacetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIHSSVKTWPPHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871426 | |

| Record name | Amino(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16750-42-8 | |

| Record name | 16750-42-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-2-phenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Amino 2 Phenylacetonitrile

Classical and Modified Strecker Synthesis Routes

The Strecker synthesis, first reported in 1850, remains a fundamental method for the preparation of α-aminonitriles. smolecule.com It involves the one-pot, three-component condensation of an aldehyde, an amine, and a cyanide source. nih.govwikipedia.org

Optimization of Reaction Conditions and Reagents

The traditional Strecker synthesis of 2-amino-2-phenylacetonitrile (B102233) involves the reaction of benzaldehyde (B42025), ammonium (B1175870) chloride, and potassium cyanide. Typical yields for this method range from 65% to 75%. Research has focused on optimizing reaction conditions and exploring alternative reagents to improve yields, reduce reaction times, and enhance safety.

One area of optimization involves the use of different cyanide sources. While potassium cyanide is common, trimethylsilyl (B98337) cyanide (TMSCN) is often preferred due to its better solubility in organic solvents and safer handling characteristics, although potassium cyanide is more economical. nih.govscispace.com The choice of solvent also plays a crucial role. Studies have shown that acetonitrile (B52724) is an effective solvent for this reaction. nih.govscispace.com In some cases, solvent-free conditions have been successfully employed, offering environmental benefits. scispace.com

Various catalysts have been investigated to improve the efficiency of the Strecker reaction. Lewis acids such as cobalt(II) chloride (CoCl₂), bismuth(III) nitrate (B79036) (Bi(NO₃)₃), and zirconium hydrogen sulfate (B86663) (Zr(HSO₄)₄) have been shown to effectively catalyze the one-pot synthesis of α-aminonitriles, including this compound, at room temperature with good to excellent yields. nih.govscispace.comresearchgate.net For instance, CoCl₂ has been used as an inexpensive and efficient catalyst for the three-component condensation of aldehydes, amines, and potassium cyanide in acetonitrile. nih.gov Similarly, Bi(NO₃)₃ has been demonstrated as a reusable and effective catalyst for this transformation. researchgate.net

The following table summarizes the optimization of the Strecker reaction for the synthesis of 2-phenyl-2-(phenylamino)acetonitrile, a derivative of this compound, using different catalysts.

| Catalyst | Solvent | Time (min) | Yield (%) |

| Zr(HSO₄)₄ | Solvent-free | 5 | 96 |

| Bi(OTf)₃ | Solvent-free | 15 | 95 |

| Sc(OTf)₃ | CH₃CN | 120 | 92 |

| BiCl₃ | CH₃CN | 180 | 88 |

| La(NO₃)₃·6H₂O | CH₃CN | 240 | 85 |

| Data sourced from a comparative study on the synthesis of 2-anilino-2-phenyl acetonitrile. scispace.com |

Multicomponent Reaction Strategies

The Strecker reaction is inherently a multicomponent reaction (MCR), which is a highly efficient synthetic strategy where multiple starting materials react in a single step to form a product that contains the majority of the atoms of the reactants. rsc.orgclockss.org This approach offers advantages in terms of atom economy, reduced waste, and simplified purification procedures.

Recent advancements have focused on developing novel MCR strategies for the synthesis of this compound and its derivatives. One such strategy involves the use of ferricyanides, such as potassium hexacyanoferrate(II) and potassium hexacyanoferrate(III), as non-toxic cyanide sources. rsc.org This method provides a safer alternative to traditional cyanide reagents. A study demonstrated the one-pot reaction of benzaldehyde and aniline (B41778) with a mixture of these ferricyanides to produce 2-phenyl-2-(phenylamino)acetonitrile. rsc.org The reaction conditions, including the solvent and the ratio of reactants, were optimized to achieve high yields.

The table below illustrates the effect of different solvent mixtures on the yield of 2-phenyl-2-(phenylamino)acetonitrile in a one-pot Strecker reaction using potassium hexacyanoferrate(II) and (III).

| Solvent Mixture (1:1 v/v) | Time (h) | Yield (%) |

| tBuOH:H₂O | 4 | 72 |

| Ethyl acetate:H₂O | 5 | 59 |

| Ethyl acetate:H₂O | 13 | 84 |

| Cyclohexane:H₂O | 5 | 26 |

| Toluene (B28343):H₂O | 5 | 31 |

| Data from a study on one-pot Strecker reactions using ferricyanides. rsc.org |

Asymmetric Synthesis of Chiral this compound

The development of asymmetric methods to synthesize enantiomerically pure this compound is of significant importance due to the chirality often required in pharmaceutical applications.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. In the context of the Strecker synthesis, a chiral amine can be used to induce diastereoselectivity in the addition of cyanide to the imine intermediate.

One notable example is the use of (R)-phenylglycine amide as a chiral auxiliary in the diastereoselective Strecker reaction. rug.nl This method can be combined with a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards the formation of that diastereomer. rug.nl This approach has been used to produce (S)-2-amino-2-phenylacetonitrile hydrochloride with over 99% enantiomeric excess (ee). The diastereomerically pure α-amino nitrile can then be hydrolyzed to the desired enantiomerically pure amino acid. rug.nl

Another approach involves the use of optically active mandelic acid as a chiral resolving agent. rsc.org Racemic this compound can be reacted with (R)-mandelic acid to form a mixture of diastereomeric salts. Through a process of asymmetric transformation of the second kind, this mixture can be converted into a single, stereochemically pure diastereomer, which can then be decomposed to yield the enantiomerically pure α-amino nitrile. rsc.org

Enantioselective Catalytic Methods

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis compared to the use of stoichiometric chiral auxiliaries. In this strategy, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.

Various chiral catalysts have been developed for the asymmetric Strecker reaction. These include metal complexes and organocatalysts. For instance, Salen-metal complexes have been investigated for the asymmetric reaction of imines with trimethylsilyl cyanide. dur.ac.uk Optimization of the reaction conditions, such as temperature, can lead to high enantiomeric excesses. dur.ac.uk

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral thiourea (B124793) derivatives have been successfully employed as catalysts for the asymmetric hydrocyanation of imines, leading to highly enantiomerically enriched α-aminonitriles. nih.gov These catalysts are often robust and compatible with safe cyanide sources like aqueous cyanide salts, making them suitable for large-scale synthesis. nih.gov A camphor (B46023) sulfonyl-functionalized crown ether has also been reported as an effective organocatalyst for the one-pot asymmetric Strecker reaction, achieving excellent yields and high enantioselectivity. rsc.org

The following table presents results from an enantioselective Strecker reaction of benzaldehyde, aniline, and TMSCN catalyzed by a chiral organocatalyst.

| Catalyst Loading (mol%) | Time (min) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 15 | 99.9 | 99.2 |

| 0.5 | 30 | 98.5 | 98.8 |

| 0.1 | 60 | 97.2 | 97.5 |

| Data from a study on an organocatalytic one-pot asymmetric Strecker reaction. rsc.org |

Chemoenzymatic Transformations

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to achieve efficient and selective transformations. In the context of this compound synthesis, this approach often involves a chemical Strecker reaction to produce a racemic α-aminonitrile, followed by an enzymatic resolution to obtain the desired enantiomer.

Nitrilases are enzymes that can catalyze the hydrolysis of nitriles to carboxylic acids or amides. researchgate.net By using a nitrilase that exhibits high enantioselectivity, it is possible to selectively hydrolyze one enantiomer of a racemic α-aminonitrile, allowing for the separation of the unreacted enantiomer or the enantiomerically pure product. For example, a nitrilase from Acidovorax facilis has been used for the enantioselective hydrolysis of 2-phenylglycinonitrile, a related compound, to produce (R)-2-phenylglycine. researchgate.net

A chemoenzymatic one-pot synthesis has been developed that combines the chemical Strecker reaction with an enzymatic conversion using a nitrilase. researchgate.net This method allows for the asymmetric synthesis of α-amino acids directly from aldehydes and potassium cyanide. researchgate.netlookchem.com For instance, the reaction of benzaldehyde and KCN in the presence of a nitrilase can preferentially synthesize (R)-2-phenylglycine with high yield and enantiomeric excess. researchgate.net

Furthermore, enzyme-catalyzed acylation has been explored for the kinetic resolution of racemic this compound. sci-hub.se For example, the lipase (B570770) from Candida antarctica (CAL-B) can catalyze the enantioselective acylation of this compound with an acyl donor, resulting in an enantiomerically enriched amide product. sci-hub.se

Alternative Synthetic Pathways

Beyond the classical Strecker synthesis, several alternative routes to this compound have been developed, offering advantages such as avoiding hazardous reagents or employing novel activation strategies.

While the Dakin reaction traditionally involves the oxidation of ortho- or para-hydroxylated phenyl aldehydes or ketones with hydrogen peroxide to form benzenediols, a related oxidative transformation has been adapted for the synthesis of nitriles from amino acids. alfa-chemistry.comwikipedia.org This approach provides a pathway to this compound starting from L-phenylalanine, thereby circumventing the use of highly toxic cyanide reagents.

In one documented procedure, L-phenylalanine is treated with sodium dichloroisocyanurate (NaDCCA) as the oxidizing agent. The reaction is conducted in a basic solution at low temperatures to control reactivity. This method converts the amino acid into the corresponding nitrile with high efficiency. The general principle is also supported by extensive research on the reaction of amino acids with hypochlorous acid/hypochlorite, which can yield either aldehydes or nitriles depending on the conditions. sciencemadness.org The use of Chloramine-T has also been reported as a suitable reagent for converting amino acids to nitriles. sciencemadness.org

Table 1: Dakin-Related Synthesis of this compound from L-Phenylalanine

| Parameter | Details | Source |

| Starting Material | L-phenylalanine | |

| Oxidizing Agent | Sodium dichloroisocyanurate (NaDCCA) | |

| Solvent/Medium | Aqueous Sodium Hydroxide (NaOH) | |

| Temperature | Maintained below 10°C | |

| Reaction Time | 5 hours post-addition | |

| Workup | Filtration, dichloromethane (B109758) extraction, and distillation | |

| Reported Yield | 80% | |

| Reported Purity | >98% |

Electrochemical methods represent a sustainable and modern approach to organic synthesis, often minimizing waste and avoiding harsh reagents. While direct electrochemical synthesis of this compound is not widely documented, related transformations highlight the potential of this technique. Research has demonstrated the selective dehydrogenative electrochemical activation of benzylic C-H bonds followed by cyanation to produce various 2-phenylacetonitrile (B1602554) derivatives. researchgate.net This metal-free protocol uses 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) and triethylamine, which forms a highly conductive medium, eliminating the need for additional supporting electrolytes. researchgate.net

Another relevant electrochemical strategy involves the cross-coupling of α-amino radicals, generated from iminium salts, with other molecules. researchgate.net Such proton-coupled electron transfer mechanisms could potentially be adapted to form the C-CN bond required in this compound. These methods showcase the feasibility of using electrochemistry to activate precursors for amination and cyanation reactions.

Table 2: Features of Relevant Electrochemical Synthesis Concepts

| Technique | Description | Key Features | Source |

| Dehydrogenative Cyanation | Electrochemical activation of a benzylic C-H bond followed by cyanation. | Metal-free; uses HFIP/amine electrolyte; scalable. | researchgate.net |

| Radical Cross-Coupling | Generation of α-amino radicals from iminium salts for cross-coupling reactions. | Utilizes a proton-coupled electron transfer (PCET) mechanism. | researchgate.net |

This compound can be synthesized through the chemical modification of readily available phenylacetonitrile (B145931) derivatives, such as benzonitrile (B105546) and benzyl (B1604629) cyanide (phenylacetonitrile itself).

One method involves the partial reduction of benzonitrile. In this procedure, benzonitrile is treated with diisobutylaluminum hydride (DIBAL-H) at low temperature, followed by the addition of a cyanide source like sodium cyanide. prepchem.com This two-step, one-pot process first forms an imine intermediate that is then cyanated to yield the target α-aminonitrile. The reported yield for this transformation is 29% after purification. prepchem.com

Alternatively, benzyl cyanide can be converted into an intermediate that is subsequently transformed into the final product. For instance, benzyl cyanide can react with reagents like isoamyl nitrite (B80452) to form 2-hydroxyimino-2-phenylacetonitrile (an oxime). orgsyn.org This oxime derivative can then serve as a precursor, which could be reduced to the corresponding this compound in a separate step.

Table 3: Synthesis from Phenylacetonitrile Derivatives

| Starting Material | Key Reagents | Intermediate/Product | Source |

| Benzonitrile | 1. Diisobutylaluminum hydride (DIBAL-H) 2. Sodium Cyanide | This compound | prepchem.com |

| Benzyl Cyanide | Isoamyl nitrite, Sodium ethoxide | 2-Hydroxyimino-2-phenylacetonitrile | orgsyn.org |

Purification and Isolation Methodologies in Research Scale

The purification and isolation of this compound are critical steps to obtain a product of high purity for subsequent use. The choice of method depends on the scale of the synthesis and the nature of the impurities.

Common laboratory-scale purification techniques include:

Recrystallization : This is a widely used method for purifying solid compounds. For this compound, recrystallization from solvents like ethanol (B145695) or methanol (B129727) is effective for achieving high purity (≥98%).

Acid-Base Extraction : Due to the presence of a basic amino group, the compound can be selectively separated from non-basic impurities. The crude product can be dissolved in an organic solvent and treated with an aqueous acid to form a water-soluble salt. The aqueous layer is then separated, washed, and basified to precipitate the purified amine, which is then extracted back into an organic solvent. prepchem.com

Distillation : For the free base, which is a liquid or low-melting solid, distillation under reduced pressure can be an effective purification method, especially after initial extraction.

For the separation of enantiomers from a racemic mixture, a more advanced technique is employed:

Asymmetric Transformation via Diastereomeric Salt Formation : To isolate a single optically active isomer, the racemic mixture of this compound is reacted with a chiral resolving agent, such as L(+)-tartaric acid. google.com This reaction forms a pair of diastereomeric salts. Due to their different physical properties, one of the diastereomeric salts can be selectively crystallized from a suitable solvent system (e.g., alkanols and/or ketones), while the other remains in solution. This process, which combines separation with in-situ racemization of the undesired enantiomer, allows for a high yield of the desired optically active product. google.com

Table 4: Summary of Purification and Isolation Methods

| Method | Principle | Application | Source |

| Recrystallization | Difference in solubility between the compound and impurities in a given solvent at different temperatures. | General purification of the solid product. | |

| Acid-Base Extraction | Separation based on the acidic/basic nature of the target compound versus impurities. | Removal of non-basic organic impurities. | prepchem.com |

| Distillation | Separation based on differences in boiling points. | Purification of the free base. | |

| Asymmetric Transformation | Formation and fractional crystallization of diastereomeric salts using a chiral resolving agent. | Isolation of a specific enantiomer from a racemic mixture. | google.com |

Chemical Reactivity and Transformative Chemistry of 2 Amino 2 Phenylacetonitrile

Nucleophilic and Electrophilic Reactions

The reactivity of 2-amino-2-phenylacetonitrile (B102233) is largely defined by the nucleophilic character of the amino group and the electrophilic nature of the nitrile carbon.

The amino group in this compound readily participates in nucleophilic substitution and addition reactions. Its basicity and nucleophilicity can be modulated by the choice of reagents and reaction conditions.

Acylation: The amino group can be acylated to form amides. For instance, reaction with formic acid or acetic-formic anhydride (B1165640) can yield alpha-(formylamino)benzeneacetonitrile. vulcanchem.com This transformation is significant as the resulting N-acyl derivatives can exhibit different biological activities and serve as intermediates for further synthetic modifications.

Alkylation: The amino group can also undergo alkylation. However, the reactivity of the amino group in such reactions can be influenced by steric hindrance from the adjacent phenyl group.

Formation of Imines: The amino group can react with aldehydes and ketones to form imines or Schiff bases. This reaction is often a key step in various synthetic pathways.

A summary of representative reactions of the amino group is presented in the table below.

| Reaction Type | Reagent(s) | Product(s) | Significance |

| Acylation | Formic acid, Acetic-formic anhydride | α-(Formylamino)benzeneacetonitrile | Synthesis of N-acyl derivatives with potential biological activity. vulcanchem.com |

| Alkylation | Alkyl halides | N-Alkyl-2-amino-2-phenylacetonitrile | Introduction of alkyl substituents for structural modification. |

| Imine Formation | Aldehydes, Ketones | Imines (Schiff bases) | Key intermediates in various synthetic transformations. |

The nitrile group in this compound is a versatile functional group that can be converted into various other functionalities.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (phenylglycine) or an amide (2-amino-2-phenylacetamide). vulcanchem.comenamine.netwikipedia.org The outcome of the hydrolysis often depends on the reaction conditions. For example, hydrolysis with concentrated sulfuric acid can lead to the formation of the corresponding N-alkyl amide. rsc.org The hydrolysis of α-aminonitriles is a key step in the Strecker synthesis of amino acids. wikipedia.org

Reduction: The nitrile group can be reduced to a primary amine, yielding a 1,2-diamine. enamine.netthieme-connect.de This transformation is typically achieved using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

Addition of Organometallic Reagents: Organometallic reagents, such as Grignard reagents, can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. enamine.net

The following table summarizes key transformations of the nitrile group.

| Reaction Type | Reagent(s) | Product(s) | Significance |

| Hydrolysis | H₂SO₄, HCl, NaOH | Phenylglycine, 2-Amino-2-phenylacetamide | Synthesis of α-amino acids and α-amino amides. vulcanchem.comenamine.netwikipedia.orgrsc.org |

| Reduction | LiAlH₄, Catalytic Hydrogenation | 1,2-Diamines | Synthesis of diamines, which are important building blocks. enamine.netthieme-connect.de |

| Organometallic Addition | Grignard Reagents | Ketones (after hydrolysis) | Formation of α-amino ketones. enamine.net |

The alpha-carbon of this compound is a stereocenter, and its configuration can be influenced or utilized in various reactions.

Reductive Decyanation: A notable reaction involving the alpha-carbon is reductive decyanation, where the nitrile group is removed and replaced with a hydrogen atom. nih.gov This reaction can proceed through different mechanisms, including a two-electron-transfer pathway under metal dissolving conditions or via an iminium cation intermediate that is then reduced by a hydride donor. nih.gov

Asymmetric Transformations: The stereocenter can be exploited in asymmetric synthesis. For example, crystallization-induced asymmetric transformations have been used to produce enantiomerically pure (S)-2-amino-2-phenylacetonitrile hydrochloride.

Oxidation and Reduction Pathways

Oxidation and reduction reactions of this compound provide pathways to other important classes of compounds.

Oxidation of this compound can lead to the formation of either carboxylic acids or amides, depending on the oxidizing agent and reaction conditions.

Oxidation to Carboxylic Acids: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the nitrile group to a carboxylic acid.

Oxidative Transformation to Amides: A novel oxidative transformation of α-aminonitriles to amides has been reported using a peracid followed by basic treatment. oup.com Another method involves an iron-mediated oxidative cyanation of tertiary amines to yield α-cyanated tertiary amines, which can then be converted to amides. researchgate.net Furthermore, some nitrilases, enzymes that catalyze the hydrolysis of nitriles, can produce significant amounts of amides alongside the corresponding carboxylic acids. nih.gov

The table below details oxidative transformations.

| Reaction Type | Reagent(s)/Catalyst | Product(s) | Key Findings |

| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO₄) | Phenylglycine | Strong oxidizing agents favor carboxylic acid formation. |

| Oxidative Transformation to Amide | Peracid, then base | 2-Amino-2-phenylacetamide | A novel method for amide synthesis from α-aminonitriles. oup.com |

| Enzymatic Oxidation | Nitrilase | (R)-Mandelic acid and (S)-Mandeloamide | Some nitrilases exhibit amide-forming activity. nih.gov |

The nitrile group of this compound can be reduced to a primary amine, resulting in the formation of a 1,2-diamine. This transformation is a common and synthetically useful reaction.

Catalytic Hydrogenation: Catalytic hydrogenation using catalysts such as Raney nickel is a common method for the reduction of nitriles to amines. nih.gov

Metal Hydride Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are also effective for this conversion. smolecule.com

Enzymatic Reduction: Recent research has identified nitrile oxido-reductase enzymes that can catalyze the conversion of nitrile-containing compounds to the corresponding primary amines. google.com

A summary of the reductive conversion to amines is provided below.

| Reduction Method | Reagent(s)/Catalyst | Product | Notes |

| Catalytic Hydrogenation | Raney Nickel, H₂ | 1,2-Diamino-1-phenylethane | A widely used industrial method. nih.gov |

| Metal Hydride Reduction | Lithium aluminum hydride (LiAlH₄) | 1,2-Diamino-1-phenylethane | A powerful reducing agent for this transformation. smolecule.com |

| Enzymatic Reduction | Nitrile oxido-reductase | 1,2-Diamino-1-phenylethane | An emerging biocatalytic approach. google.com |

Functional Group Interconversions and Protection Strategies

The reactivity of this compound is characterized by its two functional groups: the primary amine and the nitrile. This duality allows for a wide range of chemical transformations, but also necessitates strategic protection and deprotection of the amino group to achieve selective reactions at the nitrile center and vice-versa.

To control the reactivity of the nucleophilic amino group, various protection strategies are employed. The choice of protecting group is critical, as the deprotection conditions must be mild enough to avoid affecting the sensitive nitrile group, which can be labile to both strong acids and bases.

Commonly used protecting groups for the amino function in this compound and related structures include acyl and carbamate (B1207046) derivatives. slideshare.net

Tert-Butoxycarbonyl (Boc) Group: The Boc group is a widely used protecting group for amines. It is typically introduced by reacting the amine with reagents such as di-tert-butyl dicarbonate (B1257347) or, more specifically, 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (BOC-ON). slideshare.netsigmaaldrich.comresearchgate.net The latter is an efficient reagent for the N-protection of amino acids. sigmaaldrich.comresearchgate.net Deprotection of the Boc group is conveniently achieved under acidic conditions, for instance, using trifluoroacetic acid or p-toluenesulfonic acid. slideshare.net

Acyl Groups: Acyl groups can also serve as protecting groups for the amino moiety of this compound. However, the removal of acyl groups often requires harsh conditions (e.g., strong acid or base hydrolysis) that can simultaneously cleave the desired peptide bonds in a larger molecule or affect the nitrile group. wiley-vch.de This can lead to challenges in selectivity and may cause racemization at the α-carbon. wiley-vch.de

Phthalimides: Protection of the primary amine as a phthalimide (B116566) is another strategy. slideshare.net This is achieved by reacting the amine with phthalic anhydride or a derivative. Deprotection is typically carried out using hydrazine (B178648) in a process known as the Gabriel synthesis. slideshare.net

A summary of common N-protection methodologies is presented below.

Table 1: N-Protection and Deprotection Methodologies for Amines| Protecting Group | Protection Reagent Example | Deprotection Condition Example |

|---|---|---|

| Tert-Butoxycarbonyl (Boc) | 2-(t-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) sigmaaldrich.comresearchgate.net | Trifluoroacetic Acid (TFA) slideshare.net |

| Acyl | Acid Anhydrides, Acid Chlorides wiley-vch.de | Acid or Base Hydrolysis wiley-vch.de |

| Phthaloyl | Phthalic Anhydride slideshare.net | Hydrazine slideshare.net |

The nitrile group of this compound is a versatile functional handle that can be transformed into a variety of other functionalities.

Hydrolysis: The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid. smolecule.com This transformation is a common route for the synthesis of α-amino acids and their corresponding amides from α-aminonitriles. researchgate.net The reaction conditions can be controlled to favor the formation of either the amide or the fully hydrolyzed carboxylic acid. For instance, nitrilase enzymes can catalyze the enantioselective hydrolysis of α-aminonitriles directly to α-amino acids. researchgate.netresearchgate.net

Reduction: The nitrile group can be reduced to a primary amine, yielding a 1,2-diamine. smolecule.com Common reducing agents for this transformation include lithium aluminum hydride or catalytic hydrogenation. smolecule.com This derivatization opens pathways to various diamine-containing structures.

Reactions with Organometallic Reagents: The nitrile group reacts with organometallic reagents, such as Grignard reagents or organolithium compounds. This reaction typically leads to the formation of an intermediate imine, which upon hydrolysis yields an α-amino ketone. asianpubs.org This method provides a direct route to synthetically valuable α-amino ketones from α-aminonitriles. asianpubs.org

Cyclization and Trimerization: Under specific conditions, the nitrile functionality can participate in cyclization reactions. For example, the reaction of phenylacetonitrile (B145931) with trimethylindium (B1585567) (InMe₃) in boiling toluene (B28343) leads to a trimerization product, forming a substituted aminopyridine derivative. acs.org

A summary of nitrile group derivatizations is provided below.

Table 2: Derivatization Reactions of the Nitrile Group| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | Acid/Base, Nitrilase smolecule.comresearchgate.net | Carboxylic Acid, Amide smolecule.com |

| Reduction | LiAlH₄, Catalytic Hydrogenation smolecule.com | Primary Amine smolecule.com |

| Organometallic Addition | Grignard Reagents, Organolithiums asianpubs.org | Ketone |

| Trimerization | InMe₃ acs.org | Substituted Pyridine acs.org |

Metal-Catalyzed and Organometallic Reactions

This compound and its derivatives are valuable substrates in metal-catalyzed reactions, enabling the construction of complex molecular architectures through carbon-carbon and carbon-heteroatom bond formation.

Metal-catalyzed cross-coupling reactions provide powerful tools for the functionalization of the phenyl ring or for reactions involving the amino or nitrile substituents.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for creating new C-C bonds. For instance, derivatives like 2-(2-aminophenyl)acetonitrile (B23982) can undergo a palladium-catalyzed tandem addition/cyclization with arylboronic acids to synthesize indole (B1671886) derivatives. mdpi.com Similarly, the palladium-catalyzed Sonogashira coupling of 2-haloanilines with alkynes, followed by cyclization, is a well-established route to indoles. mdpi.com The Sonogashira reaction has also been applied to 3-iodo-1H-indole-2-carbonitrile derivatives, coupling them with various phenylacetylenes. mdpi.com Other palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Heck reactions, have been successfully performed on functionalized indole-2-carbonitriles to produce a range of polysubstituted indoles. mdpi.com In a different transformation, 2-aminobenzonitriles react with sodium arylsulfinates in a palladium-catalyzed addition to form 2-aminobenzophenones. asianpubs.org

Nickel-Catalyzed Reactions: Nickel catalysts are effective for certain cross-coupling reactions. A notable example is the Ni-catalyzed Negishi cross-coupling, which allows for the direct aminoalkylation of arenes and heteroarenes. acs.org This methodology can be applied to couple aminoalkyl organozinc reagents with various aryl and heteroaryl halides. acs.org

Copper-Catalyzed Reactions: Copper iodide is often used as a co-catalyst in Sonogashira reactions alongside a palladium catalyst. mdpi.com

A summary of selected cross-coupling reactions is presented below.

Table 3: Examples of Metal-Catalyzed Cross-Coupling and Functionalization Reactions| Reaction Name | Catalyst System | Substrates | Product Type |

|---|---|---|---|

| Tandem Addition/Cyclization | Palladium Catalyst mdpi.com | 2-(2-Aminophenyl)acetonitrile, Arylboronic Acid mdpi.com | Indole mdpi.com |

| Sonogashira Coupling | Pd(II)/Cu(I) mdpi.com | 3-Iodo-1H-indole-2-carbonitrile, Phenylacetylenes mdpi.com | Alkynyl-substituted Indole mdpi.com |

| Desulfinative Addition | Palladium Catalyst asianpubs.org | 2-Aminobenzonitrile, Sodium Arylsulfinate asianpubs.org | 2-Aminobenzophenone asianpubs.org |

| Negishi Coupling | Nickel Catalyst acs.org | Aminoalkyl Organozinc Reagent, Aryl Halide acs.org | Aminoalkyl Arene acs.org |

The amino and nitrile groups of this compound and its derivatives can act as ligands, coordinating with transition metal ions to form stable complexes. impactfactor.orgoiirj.org

Derivatives of this compound, such as 2-(naphthalen-1-ylamino)-2-phenylacetonitrile and 2-(6-methoxybenzo[d]thiazol-2-ylamino)-2-phenylacetonitrile, have been shown to act as bidentate ligands. impactfactor.orgiosrjournals.org These ligands coordinate with a variety of divalent transition metal ions, including Ni(II), Cu(II), Zn(II), Cd(II), Hg(II), Mn(II), and Co(II). impactfactor.orgiosrjournals.orgresearchgate.net

Spectroscopic and analytical data, including FTIR, UV-Vis, and magnetic susceptibility measurements, suggest that coordination typically occurs through the nitrogen atoms of both the amino and the nitrile groups. oiirj.orgresearchgate.net In many cases, these complexes adopt an octahedral geometry around the central metal ion. impactfactor.orgoiirj.orgiosrjournals.org For example, complexes with the general formula [ML₂Cl₂], where M is a divalent metal ion and L is the aminonitrile ligand, have been synthesized and characterized. iosrjournals.orgresearchgate.net The formation of these metal complexes can influence the electronic properties and reactivity of the organic ligand. impactfactor.org

A summary of transition metal complexation is provided below.

Table 4: Complexation of this compound Derivatives with Transition Metals| Ligand Derivative Example | Metal Ions | Proposed Geometry |

|---|---|---|

| 2-(Naphthalen-1-ylamino)-2-phenylacetonitrile impactfactor.org | Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) impactfactor.org | Octahedral impactfactor.org |

| 2-(6-Methoxybenzo[d]thiazol-2-ylamino)-2-phenylacetonitrile iosrjournals.org | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) iosrjournals.org | Octahedral iosrjournals.org |

| (N-p-Amino diphenyl amine) amino (2-hydroxy phenyl) acetonitrile (B52724) researchgate.net | Fe(II), Co(II), Ni(II), Cu(II) researchgate.net | Octahedral researchgate.net |

| 2-(Benzo[d]thiazol-2-ylamino)-2-(2-hydroxyphenyl)acetonitrile oiirj.org | Divalent Transition Metals oiirj.org | Octahedral oiirj.org |

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms

The formation of 2-amino-2-phenylacetonitrile (B102233) is a classic example of nucleophilic addition to a carbonyl group, primarily understood through the lens of the Strecker synthesis. Mechanistic studies have focused on refining this reaction and controlling its stereochemical outcome.

The Strecker synthesis, first described in 1850, is a fundamental method for preparing α-aminonitriles, which are precursors to amino acids. organic-chemistry.orgmdpi.com The reaction traditionally involves three components: an aldehyde (or ketone), ammonia, and a cyanide source. mdpi.comwikiwand.com

The classical mechanism for the synthesis of this compound begins with the reaction of benzaldehyde (B42025) and ammonia to form an imine. organic-chemistry.org This process is often facilitated by a mild acid, such as the ammonium (B1175870) ion from ammonium chloride, which protonates the aldehyde's carbonyl oxygen. masterorganicchemistry.commasterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by ammonia. wikiwand.commasterorganicchemistry.com Following the attack, a proton exchange and subsequent elimination of a water molecule yield a protonated imine, or iminium ion. wikiwand.commasterorganicchemistry.com The cyanide ion then acts as a nucleophile, attacking the iminium carbon to form the final α-aminonitrile product. organic-chemistry.orgmasterorganicchemistry.com

Over the years, several variants of the Strecker reaction have been developed to improve safety, efficiency, and substrate scope.

Use of Cyanide Salts: Instead of using the highly toxic hydrogen cyanide gas, a common and safer variation employs solid reagents like potassium cyanide or sodium cyanide in conjunction with ammonium chloride. masterorganicchemistry.com

One-Pot Syntheses: Modern adaptations often focus on one-pot procedures where the aldehyde, amine, and a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN) are combined. beilstein-journals.org Catalytic approaches have also been developed, such as the use of cobalt(II) chloride, which facilitates the one-pot synthesis from a variety of aldehydes and amines with high yields.

Alternative Catalysts: Research has explored various catalysts to promote the reaction under milder or more environmentally friendly conditions. For instance, montmorillonite KSF clay has been used as an effective catalyst for the one-pot synthesis of α-aminonitriles. organic-chemistry.org Supramolecular catalysis using β-cyclodextrin in water under neutral conditions has also been reported. organic-chemistry.org

These variants are summarized in the table below.

| Reaction Variant | Key Features | Reagents Example |

| Classical Strecker | Two-step process involving imine formation and cyanide addition. | Benzaldehyde, Ammonia, Hydrogen Cyanide |

| Cyanide Salt Method | Employs safer, solid cyanide sources. | Benzaldehyde, Ammonium Chloride, Potassium Cyanide |

| Catalytic One-Pot | Simplifies the procedure and often improves yields. | Benzaldehyde, Aniline (B41778), KCN, Cobalt(II) Chloride |

| Green Chemistry | Uses environmentally benign catalysts and/or solvents. | Benzaldehyde, Ammonia, KCN, β-Cyclodextrin in Water |

The carbon atom bonded to the amino and cyano groups in this compound is a stereocenter. Standard Strecker synthesis using achiral reagents results in a racemic mixture of (R)- and (S)-enantiomers. researchgate.net Consequently, significant research has been directed toward developing methods for stereochemical control.

Asymmetric Strecker Reactions: Asymmetry can be induced by incorporating a chiral component into the reaction. This is commonly achieved by replacing ammonia with a chiral amine or by using a chiral catalyst. researchgate.net These asymmetric approaches aim to favor the formation of one enantiomer over the other, leading to an enantiomerically enriched product.

Resolution of Racemic Mixtures: A prevalent method for separating the enantiomers of a racemic mixture is through the formation of diastereomeric salts. This involves reacting the racemic aminonitrile with a chiral resolving agent, typically an enantiomerically pure acid like (R)-mandelic acid. The resulting products are diastereomeric salts (e.g., (R)-aminonitrile-(R)-mandelate and (S)-aminonitrile-(R)-mandelate). These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. After separation, the individual enantiomers of the aminonitrile can be recovered by treatment with a base.

Quantum Chemical Calculations

Computational chemistry provides powerful tools for investigating the molecular properties of this compound at an atomic level. These theoretical studies offer insights into the molecule's structure, stability, and reactivity that complement experimental findings.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. While specific, published DFT studies predicting the complete spectral data for this compound are not extensively detailed in the literature, the methodology is standard for analyzing such compounds. DFT calculations are used to optimize the molecular geometry, predict vibrational frequencies (IR spectra), and calculate NMR chemical shifts.

Theoretical investigations on related aminonitrile and pyridine derivatives demonstrate how DFT is applied. nih.gov Such studies typically involve:

Geometry Optimization: Finding the lowest energy arrangement of atoms.

Frequency Calculations: Confirming the optimized structure is a true minimum and predicting IR spectra.

Electronic Property Analysis: Calculating properties like the HOMO-LUMO energy gap, which relates to chemical reactivity and electronic transitions. researchgate.net

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. These methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate results but are computationally more demanding than DFT.

Semiempirical calculations, on the other hand, use parameters derived from experimental data to simplify the calculations. While less accurate than ab initio or DFT methods, they are much faster and can be applied to larger molecular systems. The application of these specific methods to this compound is not widely documented, but they serve as alternative computational tools for exploring molecular properties.

Computational methods are crucial for analyzing the conformation (three-dimensional shape) and electronic structure of this compound.

Conformational Analysis: The spatial arrangement of the phenyl, amino, and cyano groups around the chiral center determines the molecule's conformation. X-ray crystallography provides the most definitive experimental data on the solid-state conformation, including precise bond lengths, bond angles, and intermolecular interactions. While it is known that this compound is a crystalline solid, detailed crystallographic data are not widely reported in the surveyed literature. Computational geometry optimization can predict the most stable conformation in the gas phase or in solution.

Electronic Structure Analysis: The distribution of electrons within the molecule dictates its reactivity. DFT calculations are used to generate a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution.

Red Regions: Indicate negative electrostatic potential (electron-rich), highlighting likely sites for electrophilic attack. For this molecule, this area would be around the nitrogen atom of the nitrile group.

Blue Regions: Indicate positive electrostatic potential (electron-poor), highlighting likely sites for nucleophilic attack.

Reduced Density Gradient (RDG) analysis is another computational technique used to identify and visualize non-covalent interactions, which are key to understanding the molecule's conformation and how it interacts with other molecules.

The table below summarizes the computational methods and the insights they provide.

| Computational Method | Information Obtained |

| Density Functional Theory (DFT) | Optimized geometry, predicted IR and NMR spectra, electronic properties (HOMO-LUMO), MEP maps. |

| Ab Initio Methods | High-accuracy electronic structure and energy calculations. |

| Semiempirical Methods | Faster, less computationally expensive calculations for large systems. |

| X-ray Crystallography (Experimental) | Definitive 3D structure, bond lengths/angles, crystal packing. |

Spectroscopic Techniques for Mechanistic Insights

The elucidation of reaction mechanisms involving this compound heavily relies on a suite of spectroscopic techniques. These methods provide critical insights into the structural transformations, identification of transient intermediates, and kinetic profiles of the reactions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for these mechanistic investigations.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and monitoring the progress of reactions involving this compound. The presence and transformation of key functional groups can be tracked by observing characteristic absorption bands in the IR spectrum.

In the context of the Strecker synthesis of α-aminonitriles, IR spectroscopy can be used to follow the conversion of the starting materials. For instance, the disappearance of the aldehyde C=O stretching band and the appearance of the characteristic nitrile (C≡N) and amine (N-H) stretching bands provide evidence for the formation of the α-aminonitrile product.

Key IR Absorption Bands for Mechanistic Studies of this compound and Related Reactions:

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Mechanistic Significance |

| Aldehyde (C=O) | Stretch | 1740-1720 | Disappearance indicates consumption of the starting aldehyde. |

| Imine (C=N) | Stretch | 1690-1640 | Formation and consumption of the imine intermediate can be monitored. |

| Nitrile (C≡N) | Stretch | 2260-2220 | Appearance confirms the formation of the nitrile group in the product. |

| Amine (N-H) | Stretch | 3500-3300 | Appearance of these bands indicates the presence of the amino group. |

| Amine (N-H) | Bend | 1650-1580 | Can provide additional evidence for the formation of the amino group. |

In-situ FTIR spectroscopy is particularly valuable for mechanistic studies as it allows for the real-time monitoring of reactant, intermediate, and product concentrations without the need for sample quenching and workup. This can provide detailed kinetic information and help to identify short-lived intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of molecules and provides detailed information about the chemical environment of atoms. In mechanistic studies of this compound, both ¹H and ¹³C NMR are employed to confirm the structure of intermediates and final products.

For example, in the Strecker reaction, the formation of the imine intermediate can be confirmed by the appearance of a characteristic signal for the imine proton in the ¹H NMR spectrum. Subsequent formation of the α-aminonitrile is evidenced by the appearance of a signal for the α-proton, which is typically a singlet, and the distinct signals for the phenyl and amino protons. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, providing unambiguous structural assignments.

Furthermore, NMR spectroscopy can be utilized in kinetic studies by monitoring the change in the integration of signals corresponding to reactants and products over time. This allows for the determination of reaction rates and the investigation of the influence of various reaction parameters on the mechanism.

¹H NMR Spectral Data for a Representative α-Aminonitrile Synthesis:

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Mechanistic Insight |

| Benzaldehyde | -CHO | ~10.0 | s | Disappearance of this signal indicates consumption of the starting material. |

| Benzylideneamine (Imine Intermediate) | -CH=N- | ~8.3 | s | Transient signal, its appearance and disappearance provides evidence for the imine pathway. |

| This compound | α-CH | ~4.8 | s | Appearance of this signal confirms the formation of the final product. |

| This compound | -NH₂ | variable | br s | Broad singlet indicating the presence of the primary amine. |

| This compound | Phenyl-H | ~7.4 | m | Signals corresponding to the aromatic protons of the product. |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and structure of molecules by measuring their mass-to-charge ratio. In the context of mechanistic investigations, MS is invaluable for identifying reaction intermediates, even those present in very low concentrations.

Techniques such as Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed. ESI-MS is particularly useful for detecting charged intermediates directly from the reaction mixture under gentle ionization conditions. This allows for the observation of transient species that might not be stable enough for isolation and characterization by other methods.

For instance, in the Strecker synthesis, ESI-MS could potentially be used to detect the protonated imine intermediate (iminium ion), providing direct evidence for its role in the reaction mechanism. High-resolution mass spectrometry (HRMS) can provide the exact mass of the detected ions, allowing for the determination of their elemental composition and further confirming their identity.

Potential Intermediates in the Strecker Synthesis of this compound Detectable by Mass Spectrometry:

| Intermediate | Proposed Structure | Expected [M+H]⁺ (m/z) | Mechanistic Relevance |

| Iminium Ion | [C₆H₅CH=NH₂]⁺ | 106.0651 | Key electrophilic intermediate that reacts with the cyanide nucleophile. |

| Cyanohydrin | C₆H₅CH(OH)CN | 134.0600 | Potential side-product or intermediate in some variations of the reaction. |

By combining the data obtained from these complementary spectroscopic techniques, a detailed picture of the reaction mechanism for the formation and subsequent reactions of this compound can be constructed. This includes the identification of key intermediates, the determination of reaction pathways, and the elucidation of the factors that control the reaction rate and selectivity.

Applications of 2 Amino 2 Phenylacetonitrile As a Key Building Block in Advanced Synthesis

Synthesis of Complex Organic Molecules

2-Amino-2-phenylacetonitrile (B102233) serves as a versatile starting material for the creation of intricate organic structures, most notably in the realm of amino acid and peptide chemistry. Its unique structure, featuring a reactive nitrile group and an amino group on the same benzylic carbon, allows for a variety of chemical transformations.

Construction of α-Amino Acid Derivatives

A primary application of this compound is its role as a precursor to α-amino acid derivatives. The nitrile group can be hydrolyzed to a carboxylic acid, directly yielding phenylglycine, a non-proteinogenic amino acid. researchgate.net This transformation is a cornerstone of its utility, providing access to a class of compounds with significant biological and pharmaceutical relevance.

Enzymatic methods have been developed for the stereoselective hydrolysis of this compound to produce enantiomerically pure D-phenylglycine. researchgate.net For instance, Pseudomonas aeruginosa has been utilized as a biocatalyst, achieving high enantiomeric excess. researchgate.net Chemical methods, such as those employing a chiral auxiliary like (R)-mandelic acid, can also achieve asymmetric transformation to yield enantiomerically pure α-amino nitriles, which can then be hydrolyzed to the corresponding α-amino acids. rsc.org

The synthesis of α-amino acid derivatives is not limited to phenylglycine. The amino group of this compound can be functionalized prior to or after nitrile hydrolysis, leading to a diverse array of N-substituted amino acid derivatives. These derivatives are crucial in medicinal chemistry for the development of novel therapeutic agents.

| Precursor | Reaction Type | Product | Significance |

| This compound | Hydrolysis | Phenylglycine | Precursor to semi-synthetic penicillins and cephalosporins researchgate.net |

| Racemic α-amino nitriles | Asymmetric transformation with (R)-mandelic acid | Enantiomerically pure α-amino nitriles | Access to optically active α-amino acids rsc.org |

| Ynamides/Thioalkynes | Hydrative amination | α-Amino acid derivatives | Metal-free synthesis of α-amino acid derivatives nih.gov |

Formation of Peptidomimetics and Constrained Amino Acid Scaffolds

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved stability and bioavailability. nih.gov this compound and its derivatives are valuable building blocks in the synthesis of these important molecules. The incorporation of unnatural amino acids, such as those derived from this compound, can introduce conformational constraints into a peptide backbone. conicet.gov.ar

These constrained scaffolds are instrumental in studying protein-protein interactions and in the design of enzyme inhibitors. By replacing a natural amino acid with a derivative of this compound, researchers can create peptides with specific, predetermined three-dimensional structures. This is a key strategy in modern drug discovery, allowing for the development of more potent and selective therapeutic agents. nih.gov The synthesis of these complex structures often involves the use of solid-phase peptide synthesis (SPPS), where the amino acid building blocks are sequentially added to a growing peptide chain on a solid support. conicet.gov.ardiva-portal.org

Heterocyclic Chemistry Applications

The reactivity of this compound extends to the synthesis of a wide variety of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. nih.gov

Synthesis of Nitrogen-Containing Heterocycles (e.g., Indoles, Quinazolines, Pyridines)

The amino and nitrile functionalities of this compound provide a versatile platform for constructing nitrogen-containing rings. For example, it can be a precursor for the synthesis of quinazolines, a class of compounds with diverse pharmacological activities. asianpubs.org The synthesis often involves condensation reactions with other bifunctional molecules.

While direct routes to indoles and pyridines from this compound are less commonly cited, its derivatives can participate in cyclization reactions to form these important heterocyclic systems. The general principle involves the reaction of the amino group and the nitrile group (or a group derived from it) with other reagents to build the heterocyclic ring.

Role in Fused Heterocyclic System Construction

This compound is also a valuable component in the synthesis of fused heterocyclic systems, where two or more rings share one or more atoms. These complex structures are of great interest in medicinal chemistry due to their rigid frameworks, which can lead to high-affinity binding to biological targets. google.com The synthesis of such systems often involves multi-step sequences where this compound or its derivatives are used to introduce a nitrogen-containing component that is subsequently cyclized to form a fused ring.

Precursor for Pharmaceutical Intermediates and Biologically Active Compounds

The versatility of this compound as a synthetic building block makes it a key intermediate in the production of a wide range of pharmaceuticals and other biologically active compounds. smolecule.com Its derivatives have been investigated for a variety of therapeutic applications.

For instance, derivatives of this compound have been explored for their potential as antitumor and neuroprotective agents. smolecule.com The ability to readily modify both the amino and nitrile groups allows for the creation of large libraries of compounds for high-throughput screening in drug discovery programs. The core phenylacetonitrile (B145931) structure can be seen in various bioactive molecules, and the introduction of an amino group at the alpha position provides a handle for further chemical diversification. vulcanchem.com

Development of Potential Therapeutic Agents (e.g., Anti-inflammatory, Anti-tubercular, Anti-viral, Anti-tumor precursors)

The inherent reactivity of this compound and its parent structure, phenylacetonitrile, allows for its incorporation into a variety of heterocyclic and substituted scaffolds that exhibit significant biological activity.

Anti-inflammatory Precursors Research into new anti-inflammatory agents has utilized aminonitrile derivatives. For instance, a series of (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates have been prepared and screened for their biological effects. While primarily investigated for analgesic properties, some of these compounds were found to possess minor anti-inflammatory activity. nih.gov This suggests the utility of the aminonitrile scaffold in developing compounds with potential for modulating inflammatory pathways.

Anti-tubercular Precursors The global health challenge posed by drug-resistant Mycobacterium tuberculosis has spurred the search for novel drug candidates. Phenylacetonitrile and its derivatives have been employed as starting materials for the synthesis of new classes of anti-tubercular agents. One successful approach involves the synthesis of substituted thiophene (B33073) derivatives.

In one study, a series of 2-acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives were synthesized and tested. Several of these compounds demonstrated potent activity against the H37Rv strain of M. tuberculosis and also showed moderate activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical strains. nih.gov Similarly, other research has focused on creating 3-amino-2-cyano-5-(substitutedamino)-4-[(un)substitutedphenyl]thiophenes starting from substituted phenylacetonitriles. These compounds also exhibited promising antimycobacterial activity. researchgate.netitmedicalteam.pl

| Compound | Target | Activity (MIC) | Reference |

|---|---|---|---|

| Compound 10d | M. tuberculosis H37Rv | 1.9 µM | nih.gov |

| Compound 15 | M. tuberculosis H37Rv | 1.9 µM | nih.gov |

| Compound 12h | M. tuberculosis H37Rv | 3.8 µM | nih.gov |

| Compound 12k | M. tuberculosis H37Rv | 7.7 µM | nih.gov |

| Diaryl Thiophenes (general) | M. tuberculosis H37Rv | 12.5-100 µg/mL | researchgate.netitmedicalteam.pl |

Anti-viral Precursors The phenylacetonitrile framework is a key component in the synthesis of heterocyclic compounds with potential antiviral applications. Research has demonstrated that 2-phenylacetonitrile (B1602554) can be used as a starting material in the base-promoted synthesis of 2-aminoquinolines. nih.gov The quinoline (B57606) scaffold is present in numerous molecules with established biological activities, including antiviral properties. This synthetic route provides an efficient method for producing these valuable molecular structures from readily available materials under relatively mild conditions. nih.gov

Anti-tumor Precursors Derivatives of this compound are important reagents in the synthesis of complex natural products with potent anti-tumor activity. One notable example is 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109), often abbreviated as Boc-ON. This compound is a stable and highly reactive reagent used to introduce the tert-butoxycarbonyl (Boc) protecting group onto amino acids during peptide synthesis. orgsyn.org The controlled, step-wise synthesis enabled by reagents like Boc-ON is fundamental to creating complex peptide-based and other natural product-inspired anti-tumor agents.

Synthesis of Analgesics and Anesthetics (precursors)

The phenylacetonitrile core is a structural feature in several classes of potent analgesic compounds. Its derivatives serve as crucial intermediates in their synthesis.

A prominent example is the synthesis of nitazene (B13437292) opioids, such as Etonitazene, which are characterized by their high analgesic potency. One of the first synthetic routes developed for this class of compounds involved the condensation of o-phenylenediamine (B120857) with para-ethoxy-phenylacetonitrile to form the core 2-benzylbenzimidazole structure. wikipedia.org This intermediate is then further alkylated to produce the final analgesic product. wikipedia.org

Furthermore, research into new non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic effects has led to the synthesis of various compounds derived from related structures. A series of (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates were prepared and evaluated, with several compounds demonstrating significantly higher analgesic potency than reference drugs like glafenine (B1671574) and aminopyrine (B3395922) in animal models. nih.gov

| Compound Class | Example Compound | Analgesic Activity Highlight | Reference |

|---|---|---|---|

| Nitazene Opioids | Etonitazene | Synthesized from a para-ethoxy-phenylacetonitrile precursor. | wikipedia.org |

| Piperazinyl 2-aminobenzoates | Antrafenine | Six to nine times more potent than reference analgesics in animal models. | nih.gov |

Intermediate in Agrochemical Development

The application of α-aminonitriles extends into the agrochemical sector. The Strecker synthesis, which produces α-aminonitriles from aldehydes, is a cost-effective method for producing α-amino acids. rug.nl These amino acids and their derivatives are not only vital in pharmaceuticals but are also used in the development of agrochemicals. Furthermore, derivatives such as 2-hydroxyimino-2-phenylacetonitrile serve as key intermediates in the preparation of various agrochemicals, including pesticides. lookchem.com This highlights the industrial importance of phenylacetonitrile derivatives as precursors to compounds used in crop protection and sustainable agriculture. rug.nl

Role in Chiral Compound Synthesis Beyond α-Amino Acids

The carbon atom bearing the amino and nitrile groups in this compound is a stereocenter. This makes chiral versions of this compound, such as (S)-2-amino-2-phenylacetonitrile, highly valuable starting materials for the synthesis of other enantiomerically pure molecules.

Asymmetric Synthesis of Phenethylamines

Chiral phenethylamines are a class of compounds with significant physiological activity and are core components of many drugs. Asymmetric synthesis methods are crucial for obtaining the desired enantiomer. The asymmetric Strecker reaction is a powerful tool for this purpose. By using a chiral auxiliary, such as (R)-phenylglycine amide, it is possible to synthesize α-aminonitriles from aldehydes with a very high degree of stereocontrol. rug.nl

This process can be enhanced by a crystallization-induced asymmetric transformation, where one diastereomer of the resulting aminonitrile selectively precipitates from the reaction mixture. This allows for its isolation in high yield and with excellent diastereomeric purity (dr > 99/1). rug.nl This diastereomerically pure α-aminonitrile can then be converted through subsequent chemical steps into other valuable chiral molecules, such as non-natural amino acids like (S)-tert-leucine. rug.nl Another approach involves the addition of organometallic reagents to chiral 2-aryl-1,3-oxazolidines, which can be derived from α-aminonitriles, to produce chiral α-alkyl phenethylamines. acs.org

Chiral Catalyst Development

Beyond being a target for chiral synthesis, derivatives of this compound can be used to create new chiral ligands for catalysis. In one study, a novel bidentate ligand, (N-p-amino diphenyl amine) amino (2-hydroxy phenyl) acetonitrile (B52724), was prepared via a Strecker-type reaction involving 2-hydroxy benzaldehyde (B42025), 4-aminodiphenyl amine, and potassium cyanide (KCN). researchgate.net This ligand, possessing multiple coordination sites, was then used to synthesize new transition metal complexes with iron (II), cobalt (II), nickel (II), and copper (II). The resulting metal complexes were characterized as having an octahedral geometry, with the synthesized aminonitrile derivative acting as a bidentate ligand, coordinating to the metal center. researchgate.net The development of such chiral metal complexes is fundamental to the field of asymmetric catalysis, where they are used to control the stereochemical outcome of chemical reactions.

Future Directions and Emerging Research Avenues

Green Chemistry Approaches in 2-Amino-2-phenylacetonitrile (B102233) Synthesis and Transformation

In recent years, the principles of green chemistry have become a major focus in chemical synthesis, aiming to reduce waste, minimize energy consumption, and utilize environmentally benign substances. chemrxiv.org The synthesis of this compound is increasingly benefiting from these approaches, moving away from traditional methods that often involve hazardous reagents and solvents.

A significant advancement is the development of solvent-free reaction conditions. rsc.org For instance, a one-step, three-component Strecker reaction has been reported to proceed efficiently without any solvent, using the amine reactant itself as the catalyst. rsc.org This method not only simplifies the procedure and work-up but also leads to almost quantitative yields of the desired α-aminonitrile in a very short reaction time. rsc.org

The use of eco-friendly catalysts is another cornerstone of green chemistry. Researchers have explored various sustainable catalysts for the synthesis of α-aminonitriles. One notable example is the use of Nafion®-H, a perfluoroalkanesulfonic acid polymer, which acts as an environmentally benign catalyst. rsc.org Deep eutectic solvents (DESs) are also emerging as green solvent and catalyst systems for various chemical transformations, including amine synthesis. nih.gov Their low volatility, thermal stability, and recyclability make them attractive alternatives to conventional organic solvents. nih.gov

Furthermore, the development of heterogeneous catalysts, such as those supported on magnetic nanoparticles, allows for easy separation and recycling, which is a key principle of green chemistry. These catalysts have shown high efficiency in the one-pot synthesis of α-aminonitriles under ambient and solvent-free conditions.

| Green Chemistry Approach | Key Features | Example | Reference |

|---|---|---|---|

| Solvent-Free Synthesis | Eliminates the need for hazardous organic solvents, reduces waste, simplifies purification. | Three-component Strecker reaction using the amine as a catalyst. | rsc.org |

| Benign Catalysts | Utilizes non-toxic, recyclable, and efficient catalysts. | Nafion®-H, a solid acid catalyst. | rsc.org |

| Deep Eutectic Solvents (DESs) | Serve as both solvent and catalyst, low volatility, recyclable. | Use in multicomponent reactions for amine synthesis. | nih.gov |

| Magnetic Nanoparticle-Supported Catalysts | Allows for easy catalyst separation and reuse, high efficiency. | Pd supported on functionalized Fe3O4 nanoparticles. |

Development of Novel Catalytic Systems

The development of novel and highly efficient catalytic systems is a driving force in modern organic synthesis. For the production of this compound and its derivatives, research is focused on creating catalysts that offer high yields, selectivity, and operational simplicity under mild conditions.

Organocatalysis, which uses small organic molecules as catalysts, has gained significant attention. Succinic acid, for example, has been demonstrated as an inexpensive, stable, and environmentally friendly organocatalyst for the three-component synthesis of α-aminonitriles. acs.org This method proceeds under solvent-free conditions at room temperature, offering excellent yields. acs.org

In addition to organocatalysts, various metal-based catalytic systems are being explored. Bismuth trichloride (B1173362) has been shown to be an effective catalyst for the synthesis of α-aminonitriles. Similarly, Pd supported on methane (B114726) diamine functionalized Fe3O4 magnetic nanoparticles has been developed as a highly active and reusable catalyst for the Strecker-type reaction. This catalyst facilitates the reaction under ambient and solvent-free conditions, with the added benefit of easy magnetic separation.

The table below summarizes some of the novel catalytic systems developed for the synthesis of α-aminonitriles.

| Catalyst Type | Specific Catalyst | Key Advantages | Reference |

|---|---|---|---|

| Organocatalyst | Succinic Acid | Inexpensive, stable, environmentally benign, solvent-free conditions. | acs.org |

| Heterogeneous Catalyst | Pd supported on Fe3O4 nanoparticles | High activity, reusability, easy magnetic separation, ambient conditions. | |

| Lewis Acid Catalyst | Bismuth Trichloride | Effective for α-aminonitrile synthesis. | |

| Lewis Acid Catalyst | FeCl3 | Highly efficient for α-aminonitrile synthesis. |

Advanced Applications in Materials Science and Chemical Biology

This compound is a versatile building block, and its applications are expanding beyond traditional organic synthesis into the realms of materials science and chemical biology.

In materials science, α-aminonitriles can serve as precursors to polymers and other functional materials. vulcanchem.com The presence of both an amino and a nitrile group allows for a variety of chemical modifications, making it a useful monomer or intermediate in the synthesis of complex macromolecules. It is also utilized as an intermediate in the production of specialty chemicals like dyes and pigments.

In the field of chemical biology, this compound and its derivatives are valuable tools for studying biological systems. It is used in the investigation of enzyme-catalyzed reactions and can act as a substrate in various biochemical assays. The ability to introduce specific functionalities through the amino group makes it a useful scaffold for the design of chemical probes to study protein function and interaction. Its hydrochloride salt, with enhanced water solubility, is particularly useful in biological assays requiring precise dosing.

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis, including the design of synthetic routes for molecules like this compound. acs.orgacs.org These computational tools can analyze vast datasets of chemical reactions to predict optimal reaction conditions, suggest novel synthetic pathways, and accelerate the discovery of new catalysts. beilstein-journals.org

One area of application is in retrosynthesis, where AI algorithms can deconstruct a target molecule into simpler, commercially available precursors. rsc.orgpreprints.orgnih.gov For the synthesis of this compound, AI models could propose various routes, including variations of the Strecker reaction, and rank them based on predicted yield, cost, and environmental impact. chemrxiv.org

Machine learning models are also being developed to predict the outcomes of reactions with high accuracy. nih.gov For the Strecker synthesis, ML potentials can be used to model the reaction in solution, providing insights into the reaction mechanism and helping to optimize conditions for higher yields and selectivity. aip.orgarxiv.org Furthermore, AI can be employed to design novel catalysts by predicting their activity and stability, thereby guiding experimental efforts.

Computational chemistry, particularly quantum chemical calculations, provides a theoretical framework for understanding the electronic structure and reactivity of molecules like this compound. By combining these calculations with machine learning, researchers can build predictive models for various molecular properties, aiding in the design of new derivatives with desired characteristics for applications in medicine and materials science.

Q & A

Basic: What are the recommended methods for synthesizing and purifying 2-Amino-2-phenylacetonitrile in laboratory settings?

Methodological Answer:

The hydrochloride salt form (CAS 53641-60-4) is commonly used as a starting material. Neutralization with a base (e.g., NaOH) in aqueous solution liberates the free base, which can be extracted using dichloromethane or ethyl acetate. Subsequent purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity . Characterization should include (e.g., δ ~3.5 ppm for the nitrile group), , and mass spectrometry (expected molecular ion at m/z 132.08 for ) .

Basic: Which analytical techniques are most effective for confirming the structural identity and purity of this compound?

Methodological Answer:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Retention time comparison against certified standards (e.g., environmental analysis standards in ) ensures specificity .

- NMR Spectroscopy : Confirm the presence of the nitrile group () and aromatic protons in and spectra .

- Elemental Analysis : Verify %C, %H, and %N with ≤0.3% deviation from theoretical values (: C 72.70%, H 6.10%, N 21.21%) .

Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

Methodological Answer:

- Cross-Validation : Combine NMR to confirm nitrile-amine connectivity and isotopic labeling (e.g., deuterated analogs in ) to trace reaction pathways .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry or salt forms (e.g., hydrochloride vs. free base) .

- Statistical Analysis : Apply Grubbs’ test to identify outliers in replicate measurements, adhering to precision guidelines (e.g., ≤3 significant figures unless justified by instrument resolution) .

Advanced: What experimental strategies assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Kinetic Studies : Monitor degradation rates via HPLC at controlled temperatures (25–60°C) and pH (2–12). Use Arrhenius plots to predict shelf-life .

- Stability-Indicating Assays : Detect degradation products (e.g., benzaldehyde or ammonia via Schiff’s test) under accelerated conditions (40°C/75% RH for 6 months) .

- Storage Recommendations : Store at -20°C in airtight containers with desiccants to prevent hydrolysis of the nitrile group .

Advanced: How can researchers design mechanistic studies to probe the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using vs. to identify rate-determining steps .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and electron density profiles for nitrile-amine interactions .

- In Situ Monitoring : Use FT-IR to track nitrile () conversion to amides or imines during reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings